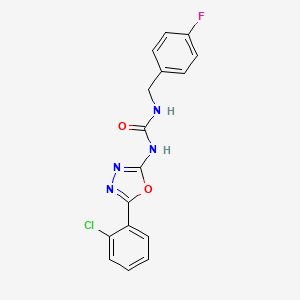
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea is a useful research compound. Its molecular formula is C16H12ClFN4O2 and its molecular weight is 346.75. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(4-fluorobenzyl)urea represents a novel class of bioactive molecules derived from the 1,3,4-oxadiazole scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C14H12ClN3O2
- Molecular Weight : 287.72 g/mol
- CAS Number : 89335-12-6
The structure of this compound features a urea functional group linked to a 1,3,4-oxadiazole ring and a chlorophenyl moiety, contributing to its potential biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that derivatives of the 1,3,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that compounds with similar structures showed IC50 values in the micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .
- Mechanism of Action : The anticancer activity is attributed to apoptosis induction via the activation of caspase pathways and modulation of p53 protein levels .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | TBD |
| Similar Derivative A | U-937 | 0.65 |
| Similar Derivative B | MDA-MB-231 | 2.41 |
Antimicrobial Activity
The oxadiazole derivatives have also been explored for their antimicrobial properties:
- Antibacterial Studies : Compounds similar to the target molecule have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria with varying degrees of effectiveness .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has been investigated:
- Inhibition Studies : Some derivatives have demonstrated the ability to inhibit key inflammatory markers and enzymes such as COX and LOX in vitro .
Case Studies and Research Findings
- Cytotoxicity Evaluation : A study assessing various oxadiazole derivatives found that compounds with halogen substitutions exhibited enhanced cytotoxicity against cancer cell lines compared to non-substituted analogs .
- Mechanism-Based Approaches : A review highlighted the importance of structural modifications in enhancing the bioactivity of oxadiazole derivatives, suggesting that further modifications could lead to more potent anticancer agents .
Propiedades
IUPAC Name |
1-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN4O2/c17-13-4-2-1-3-12(13)14-21-22-16(24-14)20-15(23)19-9-10-5-7-11(18)8-6-10/h1-8H,9H2,(H2,19,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBATGWBTSSEGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)NCC3=CC=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













